1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

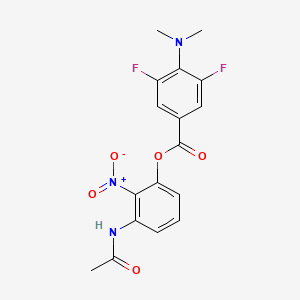

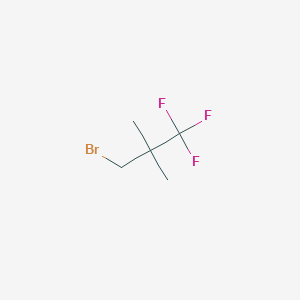

1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane is a chemical compound with the molecular formula C5H8BrF3. It has a molecular weight of 205.02 . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane consists of a bromine atom (Br) and three fluorine atoms (F) attached to a propane backbone with two methyl groups (CH3). The presence of these halogen atoms and the methyl groups contribute to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane has a predicted boiling point of 102.5±8.0 °C and a predicted density of 1.457±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis of N-methylated Amino Acids

One notable application involves its use in coupling N-methylated amino acids. A study highlighted the efficacy of BroP, a derivative, in facilitating high yields and minimizing epimerization during the synthesis of dipeptides, showcasing its potential in peptide chemistry (Coste, Dufour, Pantaloni, & Castro, 1990).

Synthesis of Fluorinated Compounds

Another research avenue explores the utility of 1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane in creating fluorinated building blocks. For instance, its transformation into versatile fluorinated intermediates for synthesizing heterocycles and aliphatic compounds demonstrates its role in fluorine chemistry, enhancing the properties of pharmaceuticals and agrochemicals (Lui, Marhold, & Rock, 1998).

Development of Liquid Crystalline Materials

Furthermore, the synthesis of long-chain 1-alkyl-3-methylimidazolium salts incorporating trifluoromethyl groups elucidates the compound's contribution to the field of materials science. These salts exhibit unique thermotropic phase behavior and form lamellar structures, indicating potential applications in liquid crystal technology and nanomaterials (Bradley et al., 2002).

Anesthetic Properties Investigation

Although the request was to exclude drug-related information, it's noteworthy that derivatives of 1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane, such as halothane, have been extensively studied for their anesthetic properties. These investigations provide a deeper understanding of the compound's interactions and decomposition in biological environments, further underscoring its chemical versatility (Marotta, Bosa, Scorrano, & Paradisi, 2005).

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-1,1,1-trifluoro-2,2-dimethylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF3/c1-4(2,3-6)5(7,8)9/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAWMXSFDUBZGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731521.png)

![1-[(4-Cyanophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2731528.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731536.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2731537.png)

![1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B2731540.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B2731542.png)